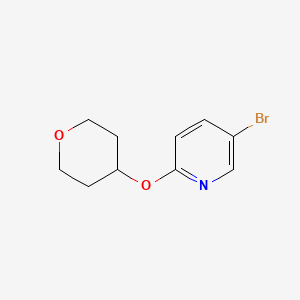

5-Bromo-2-(tetrahidro-2H-piran-4-iloxi)piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives has been explored in various studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized by NMR spectroscopy and confirmed using X-ray crystallography . Another study reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and subsequent copper-catalyzed coupling reactions with various sulfonamide derivatives .

Molecular Structure Analysis

The molecular structures of some derivatives have been elucidated using monocrystalline X-ray crystallography. For instance, the structures of certain imidazo[4,5-b]pyridine derivatives were confirmed, and their intermolecular contacts were analyzed through Hirshfeld surface analysis . In another study, the crystal structures of new pyridine derivatives were presented, highlighting the orientation of substituent groups and bond angles, which are crucial for understanding their reactivity .

Chemical Reactions Analysis

The reactivity of these pyridine derivatives has been investigated in various chemical reactions. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to other substituted pyridines demonstrates the potential of these compounds as precursors for new ligands . Additionally, the use of 4-bromo-3-formyl-substituted dihydropyrrole as a synthon for the synthesis of disubstituted nitroxides indicates the versatility of brominated pyridine derivatives in synthesizing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. For instance, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in pyridin-2-ylboron derivatives affect their stability and reactivity . The photoluminescent properties of certain complexes with pyridine derivatives have also been studied, revealing their potential applications in materials science .

Aplicaciones Científicas De Investigación

Síntesis orgánica

5-Bromo-2-(tetrahidro-2H-piran-4-iloxi)piridina: es un bloque de construcción versátil en la síntesis orgánica. Sus porciones bromo y pirano sirven como sitios reactivos para diversas transformaciones químicas. Por ejemplo, puede someterse a reacciones de acoplamiento de Suzuki para formar compuestos biarílicos, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos .

Química medicinal

En química medicinal, este compuesto se utiliza para sintetizar fármacos de moléculas pequeñas. Su estructura es susceptible a modificaciones que pueden conducir al descubrimiento de nuevos agentes terapéuticos. Una posible aplicación es el desarrollo de agonistas del receptor de melanocortina-4, que son tratamientos prometedores para la disfunción sexual .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Like many brominated compounds, it may interact with its targets through covalent bonding, which can lead to changes in the target’s function .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine’s action are currently unknown. More research is needed to understand the compound’s biological activity and potential therapeutic effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620000 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494772-07-5 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)